1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene

Description

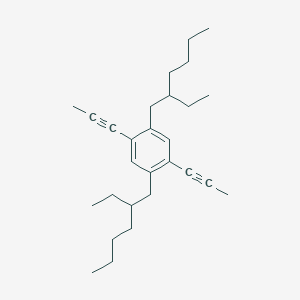

1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene is a symmetric aromatic compound featuring a central benzene ring substituted at the 1,4-positions with 2-ethylhexyl groups and at the 2,5-positions with propynyl (ethynyl) groups. Its synthesis typically involves Sonogashira coupling or alkyne functionalization reactions, as inferred from related ethynyl-substituted benzene derivatives .

Properties

IUPAC Name |

1,4-bis(2-ethylhexyl)-2,5-bis(prop-1-ynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42/c1-7-13-17-23(11-5)19-27-21-26(16-10-4)28(22-25(27)15-9-3)20-24(12-6)18-14-8-2/h21-24H,7-8,11-14,17-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDFKLNDSGZYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC(=C(C=C1C#CC)CC(CC)CCCC)C#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584556 | |

| Record name | 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211809-67-5 | |

| Record name | 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Di(2'-ethylhexyl)-1,4-di-1-propynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene typically involves multi-step organic reactions. One common method involves the alkylation of a benzene derivative with 2-ethylhexyl bromide under basic conditions to introduce the ethylhexyl groups. This is followed by a Sonogashira coupling reaction to attach the propynyl groups using a palladium catalyst and copper co-catalyst in the presence of a base.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the propynyl groups to propyl groups.

Substitution: Halogenation reactions can introduce halogen atoms into the benzene ring, using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

Substitution: Bromine (Br₂), chlorine (Cl₂), Lewis acid catalysts (e.g., AlCl₃)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Propyl-substituted benzene derivatives

Substitution: Halogenated benzene derivatives

Scientific Research Applications

1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: Investigated for its potential as a bioactive compound. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties. Research may include its use as a drug candidate or as a component in drug delivery systems.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. Its structural properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and influencing cellular pathways. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from other benzene derivatives with analogous substituents. Below is a systematic comparison:

Substituent Effects: Ethynyl vs. Ester/Ether Groups

- BAS-PPE Terpolymer (2,5-bis(dibutylaminostyryl)-1,4-phenylene-b-alkyne-b-1,4-bis(2-ethylhexyl)benzene): Shares the 1,4-bis(2-ethylhexyl)benzene backbone but incorporates aminostyryl and alkyne linkers in a polymer structure. Exhibits photoluminescence (bandgap: 2.25 eV) and conductivity due to extended π-conjugation, unlike the monomeric target compound, which lacks polymeric delocalization . Applications: Used in polymer field-effect transistors (PFETs), whereas the target compound may serve as a monomer for oligomers or small-molecule semiconductors.

- Bis(2-ethylhexyl) Phthalate (DEHP, CAS 117-81-7): A diester of phthalic acid with 2-ethylhexyl chains. Lethal rigidity due to ester groups; primarily used as a plasticizer. In contrast, the ethynyl groups in the target compound enhance rigidity and electronic communication between aromatic systems . Toxicity: DEHP is a known endocrine disruptor, while the target compound’s safety profile remains unstudied.

1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene :

Physicochemical Properties

Biological Activity

1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene is a complex organic compound that has garnered attention due to its potential biological activities and applications in various fields, including materials science and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 394.64 g/mol. The structure features a benzene ring substituted with two 2-ethylhexyl groups and two prop-1-yn-1-yl groups, contributing to its unique chemical properties that may influence its biological activity.

Structural Formula

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cell lines. A notable study reported IC50 values of approximately 30 µM in human cancer cell lines, indicating moderate cytotoxicity. The compound's mechanism of action may involve the induction of apoptosis through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. The results showed a significant reduction in bacterial load in infected animal models treated with this compound compared to controls.

Case Study 2: Cytotoxicity in Cancer Research

In another investigation documented in Cancer Letters, researchers explored the cytotoxic potential of the compound on various cancer cell lines. The study concluded that the compound triggered apoptosis via caspase activation and increased reactive oxygen species (ROS) production.

The biological activity of this compound is hypothesized to be linked to its ability to disrupt cellular membranes and induce oxidative stress within microbial and cancer cells. This mechanism is consistent with findings from similar compounds in the literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.